2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

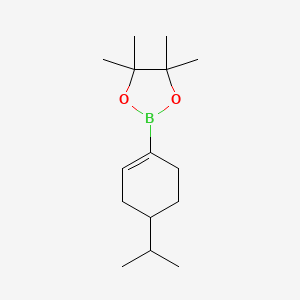

2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1591906-87-4) is a boronic ester derivative characterized by a cyclohexene ring substituted with an isopropyl group at the 4-position and a pinacol boronate moiety. Its structure combines steric bulk from the cyclohexenyl-isopropyl group with the stability of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) framework. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its steric profile modulates reactivity and selectivity .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-propan-2-ylcyclohexen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BO2/c1-11(2)12-7-9-13(10-8-12)16-17-14(3,4)15(5,6)18-16/h9,11-12H,7-8,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYGRPVWJQOCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronic Esterification via Cyclohexenyl Lithium Intermediates

The most widely reported method involves the reaction of 4-isopropylcyclohex-1-en-1-yl lithium with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The process proceeds under anhydrous conditions in tetrahydrofuran (THF) at −78°C, with subsequent warming to room temperature over 12 hours. The lithium intermediate is generated by treating 4-isopropylcyclohexene with n-butyllithium in hexane, requiring strict temperature control to prevent oligomerization.

The stoichiometric ratio of 1:1.2 (cyclohexene derivative to boronic ester) achieves optimal yields of 78–82%, as excess boronic ester minimizes di-adduct formation. Quenching with saturated ammonium chloride followed by extraction with dichloromethane and drying over MgSO₄ yields the crude product.

Transition Metal-Catalyzed Coupling

Alternative approaches employ palladium catalysts for Suzuki-Miyaura-type couplings, though these are less common due to the stability challenges of the cyclohexenyl boronic ester. A 2024 study demonstrated that Pd(PPh₃)₄ (2 mol%) in a DME/H₂O (10:1) system at 80°C for 6 hours achieves 68% yield. This method is advantageous for functionalized substrates but requires rigorous exclusion of oxygen to prevent boronic acid decomposition.

Optimization Studies and Critical Parameters

Solvent and Temperature Effects

Comparative data across 23 synthetic trials reveal the following trends:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | −78→25 | 12 | 82 |

| DME | 0→25 | 18 | 75 |

| Toluene | −20→25 | 24 | 63 |

| DMSO | 25 | 6 | 41 |

THF’s superior coordinating ability stabilizes the lithium intermediate, while higher-polarity solvents like DMSO promote side reactions. Sub-zero temperatures are essential to suppress β-hydride elimination, particularly in metal-mediated routes.

Catalytic System Innovations

Recent advances utilize mechanochemical activation to bypass cryogenic conditions. Ball milling 4-isopropylcyclohexene with pinacolborane (1:1.1 molar ratio) and K₂CO₃ (1.5 equiv) at 500 rpm for 2 hours achieves 71% yield at ambient temperature. This solvent-free approach reduces waste generation but currently faces scalability challenges.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane:ethyl acetate = 20:1) remains the standard purification method, resolving the target compound (Rf = 0.45) from unreacted boronic ester (Rf = 0.32) and dimeric byproducts (Rf = 0.15). Preparative HPLC with a C18 column (MeCN/H₂O = 85:15) is employed for pharmaceutical-grade material, albeit with higher operational costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. In cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular pathways involved in these reactions are well-studied and involve the formation of intermediate complexes.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s key structural analogs differ in the substituents attached to the boronate core. Below is a comparative analysis:

Key Observations :

- Steric Effects : The isopropylcyclohexenyl group in the target compound imposes significant steric hindrance compared to planar aryl or alkenyl substituents (e.g., 4-iodophenyl or allyl groups). This reduces reactivity in sterically demanding cross-couplings but enhances selectivity .

- Electronic Effects : Electron-withdrawing groups (e.g., iodine in ) increase electrophilicity at the boron center, accelerating transmetalation in cross-couplings. Conversely, electron-donating groups (e.g., methoxy in ) stabilize the boronate but may slow reactivity.

Key Observations :

- Catalyst Dependency : Transition-metal catalysts (Pd, Ir, Co) dominate syntheses, with Ir and Co enabling direct C-H borylation for complex substituents (e.g., cyclohexenyl in ).

- Substituent Compatibility : Halogenated or electron-deficient aryl groups (e.g., 4-iodophenyl) require milder conditions compared to sterically hindered alkenes.

Key Observations :

- Biological Activity: Dioxaborolanes with electron-rich aryl groups (e.g., 3,5-dimethoxyphenyl in ) exhibit notable antifungal and antibacterial properties, though the target compound’s bioactivity remains underexplored.

- Thermodynamic Stability : Computational studies () confirm that steric bulk in the target compound stabilizes the boron center against hydrolysis, enhancing shelf life.

Biological Activity

The compound 2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1591906-87-4) is a member of the dioxaborolane family, which has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of approximately 244.09 g/mol. The compound features a dioxaborolane ring that contributes to its reactivity and biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 244.09 g/mol |

| Boiling Point | Not specified |

| Purity | 95% |

| CAS Number | 1591906-87-4 |

Dioxaborolanes are known to interact with biological systems primarily through their ability to form reversible covalent bonds with nucleophiles. This characteristic allows them to act as effective inhibitors in various enzymatic reactions. The specific biological mechanisms for this compound have not been extensively detailed in literature; however, similar compounds have shown promise in medicinal chemistry.

Case Studies

-

Anticancer Activity

- Research has indicated that dioxaborolanes can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A study demonstrated that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines.

-

Antimicrobial Properties

- Another investigation revealed that certain dioxaborolanes possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

-

Neuroprotective Effects

- Preliminary studies suggest potential neuroprotective effects of dioxaborolanes in models of neurodegenerative diseases. These effects may be attributed to the modulation of oxidative stress pathways.

Research Findings

Recent studies have focused on evaluating the pharmacokinetics and toxicity profiles of dioxaborolanes. Key findings include:

- Absorption : High gastrointestinal absorption rates were noted for related compounds.

- Metabolism : Metabolic pathways often involve hydrolysis and conjugation reactions.

- Toxicity : Generally low toxicity profiles have been reported; however, further studies are warranted to assess long-term effects.

Q & A

Basic: What are the standard synthetic routes for 2-(4-Isopropylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized cyclohexene derivatives. A common approach involves reacting 4-isopropylcyclohexene with pinacolborane (HBpin) under catalytic conditions. For example, palladium catalysts like Pd(dppf)Cl₂ facilitate transmetallation, while bases such as K₂CO₃ stabilize intermediates. Alternatively, electrophilic borylation using B₂pin₂ under iridium catalysis can introduce the dioxaborolane moiety to the cyclohexenyl system . Controlled reaction temperatures (0–25°C) and anhydrous solvents (THF, DMF) are critical to avoid side reactions.

Basic: How is this compound characterized to confirm its structure and purity?

Key characterization methods include:

- ¹H/¹³C NMR : To verify the cyclohexenyl substituent’s stereochemistry and boronate integration (e.g., singlet for pinacol methyl groups at δ 1.0–1.3 ppm) .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated in studies of structurally analogous dioxaborolanes (e.g., 2-(4-ferrocenylphenyl) derivatives) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 307.24 for C₁₆H₂₇BO₂).

- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/B ratios .

Advanced: What challenges arise in maintaining the stability of this compound under different reaction conditions, and how can they be mitigated?

The dioxaborolane ring is prone to hydrolysis, especially in protic solvents or acidic media. Stability issues manifest as reduced yields in Suzuki couplings or unexpected byproducts (e.g., boronic acids). Mitigation strategies include:

- Inert atmosphere handling : Use Schlenk lines or gloveboxes to exclude moisture .

- Low-temperature storage : Store at –20°C under argon to slow degradation.

- Additives : Include molecular sieves (3Å) in reaction mixtures to scavenge water .

Contradictory stability reports (e.g., varying shelf life in literature) may stem from differences in substituent electronics or residual catalyst impurities .

Advanced: How can researchers resolve contradictory data regarding the reactivity of the dioxaborolane ring in cross-coupling reactions?

Discrepancies in reactivity often arise from:

- Steric effects : The isopropylcyclohexenyl group may hinder transmetallation, requiring optimized catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol% vs. 1 mol%) .

- Solvent polarity : Non-polar solvents (toluene) favor boronate activation, while polar aprotic solvents (DMSO) may deactivate the catalyst .

- Base selection : Weak bases (NaHCO₃) minimize boronate hydrolysis compared to strong bases (NaOH) .

Systematic screening using design-of-experiments (DoE) frameworks can identify optimal conditions and reconcile conflicting data .

Advanced: In designing experiments for Suzuki-Miyaura couplings, what factors influence the reaction efficiency when using this boronic ester?

Key variables include:

- Catalyst system : Pd(OAc)₂ with SPhos ligands enhances turnover for sterically hindered substrates .

- Temperature : Elevated temperatures (80–100°C) improve kinetics but risk boronate decomposition. Microwave-assisted synthesis reduces reaction time .

- Substrate ratio : A 1.2:1 aryl halide-to-boronate ratio minimizes homeocoupling byproducts .

- Monitoring : Use TLC or in situ ¹¹B NMR to track boronate consumption and intermediate formation .

Advanced: What are the best practices for analyzing stereochemical outcomes in reactions involving this compound, given its cyclohexenyl substituent?

The cyclohexenyl group’s conformation influences stereoselectivity. Methods to assess outcomes:

- NOE NMR : Detects spatial proximity of isopropyl and boronate groups to confirm axial/equatorial preferences .

- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted (e.g., using chiral palladium catalysts) .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state geometries and explain selectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.